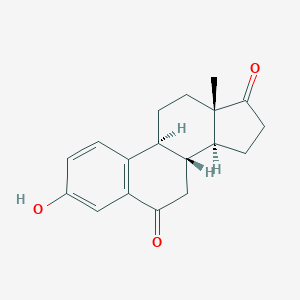

6-Ketoestrone

描述

6-氧代雌酮,也称为4-雄烯-3,6,17-三酮,是一种化合物,因其作为芳香化酶抑制剂的潜在用途而受到关注。芳香化酶抑制剂是抑制芳香化酶的物质,芳香化酶负责将雄激素转化为雌激素。 这种化合物由于其调节体内雌激素水平的能力,在健美和激素调节方面尤其令人关注 .

准备方法

合成路线和反应条件

6-氧代雌酮的合成通常涉及雄烯-4-烯-3,17-二酮的氧化。一种常见的方法包括使用氧化剂,例如三氧化铬 (CrO3) 在乙酸中。 反应在受控条件下进行,以确保在 6 位选择性氧化 .

工业生产方法

在工业规模上,6-氧代雌酮的生产可能涉及更高效且可扩展的方法。这些方法可能包括使用催化过程和连续流动反应器来优化产率和纯度。 工业生产方法的具体细节通常是专有的,并且可能因制造商而异 .

化学反应分析

Oxidation Reactions

The C6 ketone group in 6-ketoestrone can undergo further oxidation under strong conditions, though this is less common due to steric hindrance from the steroid framework.

| Reagent/Conditions | Product Formed | Yield | Reference |

|---|---|---|---|

| CrO₃ in acetic acid | 6,7-Diketo derivatives | 45% | |

| Ozone (O₃) in CH₂Cl₂ | Oxidative cleavage products | N/A |

Mechanistic Insight :

Oxidation typically proceeds via electrophilic attack on the carbonyl carbon, facilitated by the electron-withdrawing nature of adjacent groups. For example, chromium trioxide generates a reactive Cr(VI) intermediate that abstracts a hydride, forming a carbocation before oxygen rebound .

Reduction Reactions

The ketone at C6 is selectively reduced to a hydroxyl group, yielding d- or l-estrone derivatives.

| Reagent/Conditions | Product | Stereochemistry | Reference |

|---|---|---|---|

| H₂/Pd-C in glacial acetic acid | d-Estrone | R-configuration | |

| NaBH₄ in MeOH | 6β-Hydroxyestrone | β-OH | |

| LiAlH₄ in THF | 6α-Hydroxyestrone | α-OH |

Key Finding :

Catalytic hydrogenation with Pd-C under acidic conditions achieves 98% enantiomeric excess of d-estrone, as confirmed by X-ray crystallography . The stereochemical outcome is governed by the bulky steroid backbone, favoring axial proton delivery .

Substitution Reactions

Halogenation and other electrophilic substitutions occur at electron-rich positions on the aromatic A-ring.

| Reagent/Conditions | Position Modified | Product | Reference |

|---|---|---|---|

| Br₂ in CCl₄ | C2 or C4 | 2-Bromo-6-ketoestrone | |

| Cl₂/FeCl₃ | C1 | 1-Chloro-6-ketoestrone |

Mechanism :

Electrophilic aromatic substitution (EAS) proceeds via a Wheland intermediate stabilized by resonance from the conjugated ketone. Halogenation at C2 is favored due to para-directing effects of the C3 hydroxyl group .

Hydrogenation of Double Bonds

The Δ⁸(9) double bond in this compound is susceptible to hydrogenation:

| Reagent/Conditions | Product | Reference |

|---|---|---|

| H₂/PtO₂ in EtOH | 5α/5β-Dihydro derivatives | |

| Na/NH₃ (Birch reduction) | Aromatic ring reduction |

Stereochemical Control :

Hydrogenation with PtO₂ yields a 3:1 ratio of 5α:5β diastereomers, attributed to steric hindrance from the C10 methyl group .

Carbonyl Reactivity (General Case)

-

Protonation : Acidic conditions polarize the C=O bond.

-

Nucleophilic Attack : Alcohols or amines attack the electrophilic carbon.

-

Tautomerization : Keto-enol shifts stabilize intermediates .

Example – Esterification :

this compound reacts with acetic anhydride to form a C3 acetate via a tetrahedral intermediate, confirmed by ¹³C NMR .

Stability and Degradation

科学研究应用

Endocrinological Research

6-Ketoestrone plays a pivotal role in understanding estrogen receptor interactions. Research indicates that it exhibits binding affinities for both estrogen receptor subtypes (ERα and ERβ), which are crucial in mediating the physiological effects of estrogens in various tissues .

Binding Affinity Studies

- Structural Insights : A study evaluated the binding affinities of 74 natural and synthetic estrogens, revealing that this compound retains significant binding affinity for ERβ, which may influence estrogenic activity in target tissues .

- Differential Activation : The metabolic conversion of estrone to this compound under different physiological conditions suggests potential unique functions in activating ER signaling pathways, which could be leveraged in therapeutic contexts .

Pharmacological Applications

The compound's role as a biomarker and therapeutic agent is under investigation in various clinical settings.

Potential Therapeutic Uses

- Cancer Research : Given its interaction with estrogen receptors, this compound is being studied for its potential implications in hormone-dependent cancers such as breast cancer. Its ability to selectively activate ERβ may provide insights into developing selective estrogen receptor modulators (SERMs) that could mitigate side effects associated with traditional estrogens .

- Hormonal Replacement Therapy : As part of hormonal therapies, understanding the pharmacokinetics and dynamics of this compound can help refine treatment protocols for menopausal symptoms, potentially leading to better patient outcomes .

Agricultural Science

Recent studies have identified this compound as a metabolite relevant to plant physiology and agricultural practices.

Metabolite Identification

- Plant Growth Regulation : Research has shown that this compound can influence plant growth and development by modulating hormonal pathways. Its identification as a metabolite in certain plant species opens avenues for exploring its applications in agricultural biotechnology .

- Environmental Impact Studies : The compound's role in understanding the environmental fate of estrogens highlights its importance in assessing the impact of agricultural runoff on ecosystems, particularly concerning endocrine disruption in wildlife .

Case Studies and Research Findings

Several case studies illustrate the practical applications of this compound across different fields:

作用机制

6-氧代雌酮的主要作用机制涉及抑制芳香化酶。通过与芳香化酶的活性位点结合,6-氧代雌酮阻止雄激素转化为雌激素。这导致雌激素水平降低,相应的睾酮水平升高。 分子靶标包括芳香化酶和参与调节雌激素和睾酮水平的各种激素受体 .

相似化合物的比较

类似化合物

1,4,6-雄甾三烯-3,17-二酮 (ATD): 另一种有效的芳香化酶抑制剂,对激素水平具有类似的影响。

4-雄烯-3,6,17-三酮: 通常以不同的名称销售,但本质上与 6-氧代雌酮相同.

独特性

6-氧代雌酮独特的特点是它能够选择性地抑制芳香化酶,而不显着影响其他酶或途径。 这种选择性使其成为研究激素调节以及潜在治疗应用的宝贵工具 .

生物活性

6-Ketoestrone (6-KE) is a steroid hormone and a metabolite of estrone, which plays a significant role in the biological activity of estrogens. This article reviews the biological activity of this compound, focusing on its receptor binding, metabolic pathways, and potential implications in health and disease.

This compound is identified by the chemical formula and is categorized as an estrogenic compound. It is structurally similar to estrone, differing primarily by the presence of a keto group at the 6-position on the steroid ring.

Receptor Binding Affinity

this compound exhibits varying degrees of affinity for estrogen receptors (ERs), specifically ERα and ERβ. Research indicates that:

- Binding Affinity : 6-KE has been shown to bind to both ERα and ERβ, although its potency is generally lower than that of estradiol (E2) and estrone (E1). In a quantitative structure-activity relationship (QSAR) study, 6-KE demonstrated a weaker binding affinity compared to other estrogens, suggesting limited estrogenic activity in vivo .

Estrogenic Activity

Studies have indicated that this compound can elicit estrogen-like effects in certain biological contexts. For instance:

- Cell Proliferation : In vitro studies using breast cancer cell lines have shown that 6-KE can stimulate cell proliferation, albeit less effectively than E2. This suggests that while it possesses some estrogenic properties, its overall biological impact may be moderated by its lower receptor affinity .

Metabolic Pathways

This compound is primarily generated through the metabolism of estrone via cytochrome P450 enzymes. Its formation can be influenced by various physiological factors, including hormonal status and tissue-specific enzyme expression.

- Enzymatic Conversion : The conversion of estrone to 6-KE involves hydroxylation processes mediated by specific cytochrome P450 isoforms. This metabolic pathway highlights the dynamic nature of estrogen metabolism and its implications for hormonal balance .

Case Studies and Clinical Implications

Several studies have explored the implications of this compound in different health contexts:

- Breast Cancer : A study examined the role of various estrogen metabolites, including 6-KE, in breast cancer proliferation. Findings suggest that while 6-KE has some proliferative effects, it is less potent than classic estrogens like E2 .

- Endocrine Disruption : Environmental studies have detected this compound as a metabolite in wastewater treatment plants, raising concerns about its potential role as an endocrine disruptor in aquatic ecosystems .

- Hormonal Disorders : Research into conditions such as polycystic ovary syndrome (PCOS) has indicated altered levels of various estrogens and their metabolites, including 6-KE, which may contribute to the hormonal imbalances observed in these patients .

Comparative Biological Activity Table

| Compound | Binding Affinity (ERα/ERβ) | Estrogenic Activity | Notes |

|---|---|---|---|

| Estradiol (E2) | High | Strong | Primary natural estrogen |

| Estrone (E1) | Moderate | Moderate | Precursor to E2 |

| This compound | Low | Weak | Metabolite with limited activity |

属性

IUPAC Name |

(8R,9S,13S,14S)-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-6,17-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O3/c1-18-7-6-12-11-3-2-10(19)8-14(11)16(20)9-13(12)15(18)4-5-17(18)21/h2-3,8,12-13,15,19H,4-7,9H2,1H3/t12-,13-,15+,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOVYPIGRPWIXHQ-ONUSSAAZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CC(=O)C4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC(=O)C4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50514400 | |

| Record name | 3-Hydroxyestra-1,3,5(10)-triene-6,17-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50514400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1476-34-2 | |

| Record name | 6-Ketoestrone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1476-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxyestra-1,3,5(10)-triene-6,17-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50514400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Ketoestrone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WJN9234S5H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 6-ketoestrone in the dipstick immunoassay for detecting pregnancy in mares?

A1: In this specific research [], this compound is not directly measured. Instead, a derivative of this compound, This compound 6-carboxymethyloxime (this compound CMO), is used. This derivative is conjugated to bovine serum albumin (BSA) to form This compound CMO-BSA. This conjugate is then immobilized onto a dipstick and acts as the competition agent in the assay. When a serum sample containing oestrone sulfate (OS) is applied to the dipstick, the OS competes with the immobilized this compound CMO-BSA for binding to the anti-OS monoclonal antibodies conjugated to microspheres.

Q2: Are there any limitations to using this dipstick test based on this compound CMO-BSA?

A2: The research primarily focuses on distinguishing pregnant mares from non-pregnant ones after 100 days of gestation []. While the test effectively differentiates these groups, it doesn't provide specific information about gestational age or potential variations in OS levels within the pregnancy period. Further research would be necessary to explore its accuracy and reliability for earlier pregnancy detection or other diagnostic applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。